molecular formula C33H21ClO5 B408118 CID 2849787 CAS No. 305866-91-5

CID 2849787

Cat. No.: B408118
CAS No.: 305866-91-5
M. Wt: 533g/mol
InChI Key: RQCAJTKSKJJYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 2849787 is a useful research compound. Its molecular formula is C33H21ClO5 and its molecular weight is 533g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

305866-91-5

Molecular Formula

C33H21ClO5

Molecular Weight

533g/mol

InChI

InChI=1S/C33H21ClO5/c1-18-13-15-19(16-14-18)31-32(27(35)22-9-2-3-10-23(22)28(32)36)26(20-7-6-8-21(34)17-20)33(39-31)29(37)24-11-4-5-12-25(24)30(33)38/h2-17,26,31H,1H3

InChI Key

RQCAJTKSKJJYBV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3(C(C4(O2)C(=O)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Cl)C(=O)C7=CC=CC=C7C3=O

Canonical SMILES

CC1=CC=C(C=C1)C2C3(C(C4(O2)C(=O)C5=CC=CC=C5C4=O)C6=CC(=CC=C6)Cl)C(=O)C7=CC=CC=C7C3=O

Origin of Product

United States

Chemical Reactions Analysis

Structural Identification and Reactivity Predictions

While CID 2849787 is not directly described in the provided sources, its absence suggests it may be a newer or less-studied compound. Its reactivity can be inferred through computational methods or by analogy to structurally similar compounds. For example:

  • QSAR (Quantitative Structure-Activity Relationship) methods (e.g., as applied in ) could predict reactivity based on molecular descriptors such as:

    • Electrophilicity indices (for nucleophilic substitution or addition reactions).

    • Hammett constants (for aromatic substituent effects).

    • LogP values (for solubility and partitioning in reaction media).

Analogous Reactions from Related Compounds

The reactivity of This compound may parallel that of compounds with similar functional groups. For instance:

Sulfonamide Derivatives (e.g., ):

Reaction TypeConditionsTypical Products
Nucleophilic Substitution Alkyl halides + aminesSecondary/tertiary amines
Oxidation KMnO₄/H⁺ or O₃Sulfonic acids or sulfoxides
Hydrolysis Acidic or basic aqueous mediaAmines + sulfonic acids

Heterocyclic Systems (e.g., benzimidazoles in ):

  • Electrophilic Aromatic Substitution : Halogenation or nitration at activated positions.

  • Ring-Opening Reactions : Under strong acidic/basic conditions, leading to linear intermediates.

Experimental Methodologies for Reaction Analysis

If synthesizing or testing This compound , the following approaches are recommended based on analogous studies:

Synthetic Routes:

  • Coupling Reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds ).

  • Microwave-Assisted Synthesis (to optimize yield and reduce reaction time ).

  • Electrochemical Activation (as highlighted in for green chemistry applications).

Characterization Techniques:

  • NMR and FT-IR Spectroscopy : For structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas.

  • X-ray Crystallography (as in ): For definitive 3D structure elucidation.

Data Gaps and Recommendations

No experimental data for This compound were located in the reviewed sources. To address this:

  • Computational Modeling : Use Gaussian or ORCA software for reaction pathway simulations (as in ).

  • Targeted Synthesis : Design reactions based on inferred functional groups (e.g., sulfonamides, heterocycles).

  • Collaborative Studies : Cross-reference with databases like Reaxys or SciFinder for unpublished data.

Key Research Considerations

  • Toxicity and Safety : Prioritize assessments using cytotoxicity assays (e.g., IC₅₀ values in ).

  • Environmental Impact : Evaluate biodegradability and persistence via QSAR models ( ).

  • Industrial Relevance : Explore catalytic systems (e.g., Pd or Cu complexes) for scalable synthesis.

Q & A

Basic Research Question

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals over review articles to access raw data .
  • Gap Analysis : Identify inconsistencies in reported properties (e.g., solubility, stability) or mechanistic hypotheses .
  • Database Selection : Use platforms like PubMed, SciFinder, or Web of Science with search terms combining "this compound" and specific domains (e.g., "synthesis," "kinetics") .

What methodologies are effective for synthesizing this compound in laboratory settings?

Basic Research Question

  • Protocol Reproducibility : Follow documented procedures from high-impact studies, ensuring solvent purity, catalyst ratios, and reaction times are explicitly stated .
  • Characterization : Use NMR, HPLC, and mass spectrometry to confirm compound identity and purity (>95%). For novel derivatives, provide full spectral data and elemental analysis .

How should I design experiments to assess this compound’s stability under varying environmental conditions?

Advanced Research Question

  • Variables : Test pH (2–12), temperature (4–60°C), and light exposure using a factorial design .
  • Analytical Methods : Quantify degradation products via LC-MS and compare to stability guidelines (e.g., ICH Q1A). Include control samples and triplicate runs to ensure statistical validity .

How can I resolve contradictions in published data on this compound’s physicochemical properties?

Advanced Research Question

  • Systematic Review : Compare experimental conditions (e.g., buffer composition, assay type) across studies .
  • Replication Studies : Reproduce conflicting experiments while controlling for variables like humidity or reagent lot variability .
  • Meta-Analysis : Statistically aggregate data to identify outliers or methodological biases .

What strategies optimize analytical techniques for detecting this compound in complex matrices?

Advanced Research Question

  • Matrix Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce interference in biological samples .
  • Validation : Establish limits of detection (LOD) and quantification (LOQ) via calibration curves. Cross-validate results with orthogonal methods (e.g., ELISA vs. LC-MS) .

How can I ensure reproducibility in experiments involving this compound?

Basic Research Question

  • Detailed Protocols : Document equipment settings (e.g., centrifuge speed, column temperature) and batch numbers for critical reagents .
  • Data Sharing : Deposit raw spectra, chromatograms, and code in open-access repositories (e.g., Zenodo) to facilitate peer validation .

What systematic approaches validate proposed mechanisms of action for this compound?

Advanced Research Question

  • Iterative Testing : Combine kinetic assays (e.g., IC50 determination) with structural modeling (e.g., molecular docking) .
  • Negative Controls : Use knockout cell lines or competitive inhibitors to confirm target specificity .

What ethical guidelines apply to non-human subject research on this compound?

Basic Research Question

  • Data Integrity : Avoid selective reporting; disclose all replicates, including outliers .
  • Attribution : Cite prior synthesis protocols or characterization data to prevent plagiarism .

How can computational modeling integrate with experimental data to predict this compound’s behavior?

Advanced Research Question

  • Model Validation : Compare molecular dynamics (MD) simulations with experimental binding affinities .
  • Hybrid Workflows : Use QSAR models to prioritize derivatives for synthesis, then validate predictions via dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.